molecular formula C10H7ClO2S2 B3040180 2-Phenylthiophene-3-sulfonyl chloride CAS No. 166964-12-1

2-Phenylthiophene-3-sulfonyl chloride

Cat. No.: B3040180
CAS No.: 166964-12-1
M. Wt: 258.7 g/mol
InChI Key: HWTCQMPLZXWABG-UHFFFAOYSA-N
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Description

2-Phenylthiophene-3-sulfonyl chloride: is a chemical compound with the molecular formula C10H7ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Substitution: One common method to synthesize 2-Phenylthiophene-3-sulfonyl chloride involves the electrophilic substitution of thiophene. This reaction typically uses chlorosulfonic acid as the sulfonating agent, which reacts with thiophene to form thiophene sulfonyl chloride. The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Industrial Production: Industrially, the production of this compound may involve the use of large-scale reactors where thiophene is treated with chlorosulfonic acid under controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Phenylthiophene-3-sulfonyl chloride undergoes various substitution reactions, including nucleophilic substitution where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and other derivatives.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 2-Phenylthiophene-3-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: This compound is used in the development of drugs, particularly those targeting specific enzymes or receptors due to its ability to form stable sulfonamide bonds.

Industry:

    Material Science: It is used in the production of advanced materials, including polymers and resins, due to its reactivity and stability.

Mechanism of Action

The mechanism by which 2-Phenylthiophene-3-sulfonyl chloride exerts its effects primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. These reactions are crucial in various biochemical pathways and industrial processes.

Comparison with Similar Compounds

    2-Thiophenesulfonyl chloride: Similar in structure but lacks the phenyl group, making it less bulky and potentially less reactive in certain reactions.

    Benzothiophene sulfonyl chloride: Contains a fused benzene ring, which can influence its reactivity and applications.

Uniqueness:

    Reactivity: The presence of both the phenyl and sulfonyl chloride groups in 2-Phenylthiophene-3-sulfonyl chloride makes it uniquely reactive, allowing for a wide range of chemical transformations.

    Applications: Its unique structure allows it to be used in specialized applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

2-phenylthiophene-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S2/c11-15(12,13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTCQMPLZXWABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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